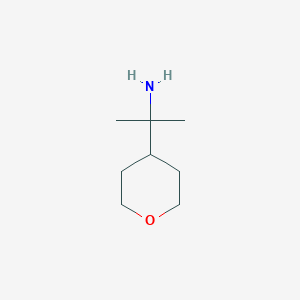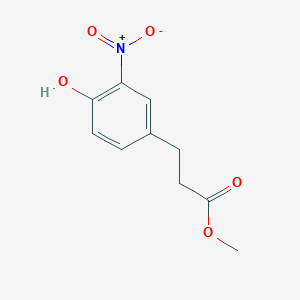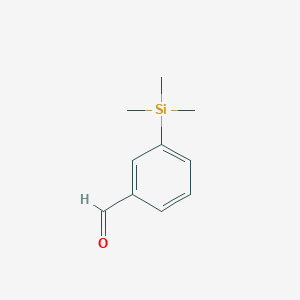
3-(Trimethylsilyl)benzaldehyde
Descripción general
Descripción
3-(Trimethylsilyl)benzaldehyde is a chemical compound with the molecular formula C10H14OSi . It has an average mass of 178.303 Da and a monoisotopic mass of 178.081390 Da .
Synthesis Analysis
The synthesis of 3-(Trimethylsilyl)benzaldehyde involves the reaction of 3-bromobenzaldehyde with palladium (II) chloride, triphenylphosphine, copper(I) iodide, and trimethylsilyl ethene . The reaction mixture is stirred at reflux for six hours before cooling to room temperature .Molecular Structure Analysis
The molecular structure of 3-(Trimethylsilyl)benzaldehyde consists of a benzaldehyde group with a trimethylsilyl group attached to the 3rd carbon . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
The trimethylsilyl group in 3-(Trimethylsilyl)benzaldehyde is characterized by chemical inertness and a large molecular volume . This group can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical And Chemical Properties Analysis
3-(Trimethylsilyl)benzaldehyde, like other aldehydes and ketones, contains a carbonyl group - a carbon-oxygen double bond . The oxygen atom is more electronegative than carbon, which makes the carbon-oxygen double bond highly polar .Aplicaciones Científicas De Investigación
Asymmetric Cyanohydrin Synthesis
3-(Trimethylsilyl)benzaldehyde has been used in research exploring the asymmetric addition of trimethylsilyl cyanide to benzaldehyde, employing various aluminum-based catalysts. This process is significant in organic chemistry, particularly for the synthesis of cyanohydrin, which is important in the preparation of various organic compounds (North, Villuendas, & Williamson, 2010).
Interaction with Oxygen and Nitrogen Bases
Research has focused on the binding interaction of the trimethylsilyl cation with different oxygen and nitrogen bases, including benzaldehydes. This investigation provides insights into the gas-phase basicities and the effects of various substituents on these bases, which are crucial for understanding reactions in organic chemistry (Mustanir, Shimada, Ohta, & Mishima, 2000).
Carbodesilylation Mechanism
The carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde has been studied, proposing an "ylide mechanism". This research is important for the development of new synthetic routes in organic chemistry, especially involving pyridine derivatives (Effenberger, Krebs, & Willrett, 1992).
Properties and Reactions
The properties of p-(trimethylsilyl)benzaldehyde have been explored, focusing on its reactivity in various qualitative reactions and its potential in synthesizing silicon-containing dyes (Dolgov, Glushkova, & Kharitonov, 1960).
Chiral Catalysis
Studies have been conducted on the use of chiral Ti(IV) salen complexes for catalyzing the asymmetric trimethylsilylcyanation of benzaldehyde. This research contributes to the field of asymmetric synthesis, which is fundamental in the production of enantiomerically pure pharmaceuticals (Joo-Ho Kim & Geonjoong Kim, 2004).
Enantioselectivity Enhancement
Research on trimethylsilyl substitutions of fenchyl alcohols has shown increased reactivities and enantioselectivities in reactions with benzaldehyde, underscoring the importance of structural modifications in organic synthesis for enhancing enantioselectivity (Goldfuss, Steigelmann, & Rominger, 2000).
Cyclization Mechanisms
The cyclization of o-(trimethylsilylethynyl)styrenes to indenes, promoted by diisobutylaluminum hydride, has been studied, revealing mechanisms involving hydroalumination and carboalumination, critical for synthetic organic chemistry (Kinoshita, Hirai, & Miura, 2014).
Mecanismo De Acción
Target of Action
3-(Trimethylsilyl)benzaldehyde is a chemical compound that primarily targets the Strecker reaction . This reaction is one of the simplest and most economical methods for the synthesis of racemic α-aminonitriles, which are precursors of α-amino acids and pharmacologically useful compounds .
Mode of Action
The compound interacts with its targets through a process known as the Strecker synthesis . In this reaction, 3-(Trimethylsilyl)benzaldehyde, along with diverse amines and trimethylsilyl cyanide (TMSCN), undergoes a one-pot, three-component synthesis to produce α-aminonitriles . This method is applicable to a wide range of amines and aldehydes and produces products in excellent yield .
Biochemical Pathways
The Strecker synthesis is a key biochemical pathway affected by 3-(Trimethylsilyl)benzaldehyde . This pathway leads to the production of α-aminonitriles, which can be further converted into a variety of amino acids and other bioactive compounds . The Strecker reaction represents one of the simplest and most economical methods for the preparation of α-amino acids for both laboratory and industrial scales .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . The compound has a lipophilicity Log Po/w (iLOGP) of 2.79 .
Result of Action
The primary result of the action of 3-(Trimethylsilyl)benzaldehyde is the efficient synthesis of α-aminonitriles . These compounds are important precursors for the production of various amino acids and other bioactive compounds, contributing to the synthesis of complex biologically active molecules .
Action Environment
The efficacy and stability of 3-(Trimethylsilyl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . These conditions help to maintain the stability of the compound and ensure its effective participation in the Strecker reaction .
Safety and Hazards
Propiedades
IUPAC Name |
3-trimethylsilylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFLHCKSMCSEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)benzaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


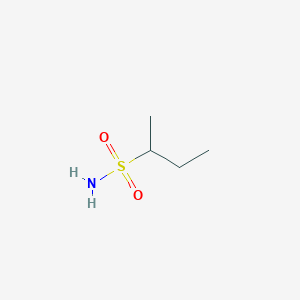
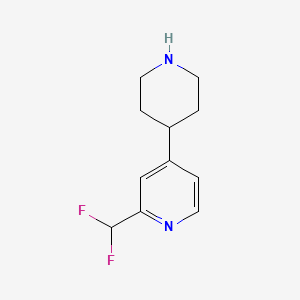


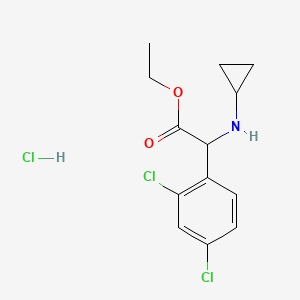
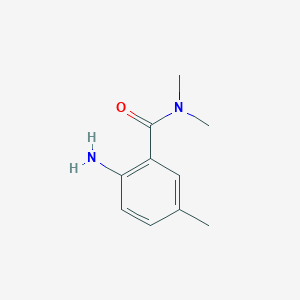
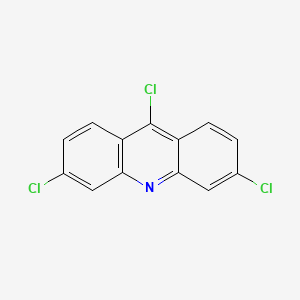
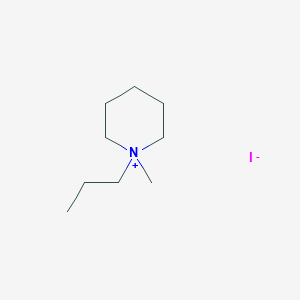

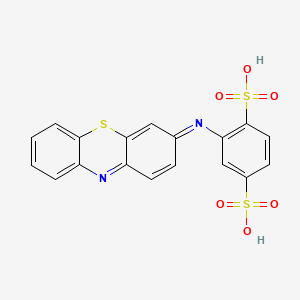
![8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B3246616.png)

